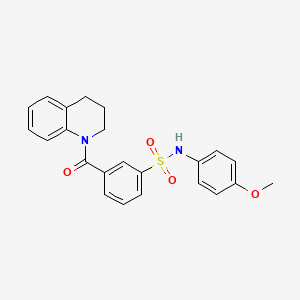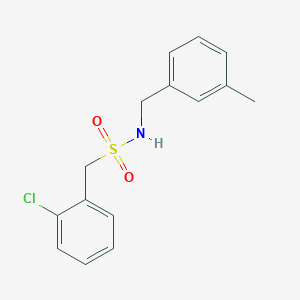![molecular formula C17H25N5O3 B4585233 8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, starting from basic purine structures to more complex derivatives through modifications at various positions on the purine core. For example, the synthesis of N-8-arylpiperazinylpropyl derivatives from 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showcases the modification of the purine structure to achieve desired pharmacological properties (Zagórska et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of an imidazo[2,1-f]purine core, which is a crucial determinant of their biological activity. The modifications at the N-8 position, as seen in derivatives synthesized for pharmacological evaluations, suggest that the spatial arrangement and electronic configuration of substituents significantly influence the compound's interaction with biological targets (Zagórska et al., 2015).
Chemical Reactions and Properties
Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including alkylation, amidation, and nucleophilic substitution, to introduce different substituents that modulate their biological activity. These reactions are essential for the synthesis of compounds with specific receptor affinity and pharmacological profiles (Zagórska et al., 2016).
Physical Properties Analysis
The physical properties of imidazo[2,1-f]purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the purine core. These properties are crucial for determining the compound's stability, formulation potential, and bioavailability (Shukla et al., 2020).
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Molecular Docking Studies
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to 8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, showed a range of receptor activities. Molecular docking studies indicated that a substituent at the 7-position could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies suggested potential anxiolytic and antidepressant activities for selected derivatives (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity Studies
Derivatives of 7,8-polymethylenepurines, which are structurally related to this compound, have been synthesized and evaluated for their antiviral and antihypertensive activities. The study explored the potential of these compounds as precursors for developing drugs with specific pharmacological properties (Nilov et al., 1995).
Eigenschaften
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11(2)6-7-21-15(23)13-14(19(4)17(21)24)18-16-20(8-9-25-5)12(3)10-22(13)16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJWXOIPSVOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)

